2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole
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Overview
Description
2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with p-tolylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(2-Chloropyridin-4-yl)-4-methylthiazole: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole is unique due to the presence of both the chloropyridinyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C15H11ClN2S |
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Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C15H11ClN2S/c1-10-2-4-11(5-3-10)13-9-19-15(18-13)12-6-7-17-14(16)8-12/h2-9H,1H3 |
InChI Key |
ZSALOGOVQBXTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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